molecular formula C20H23ClN2O B2715273 3-(3-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide CAS No. 1705745-40-9

3-(3-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide

Cat. No.: B2715273
CAS No.: 1705745-40-9
M. Wt: 342.87
InChI Key: XQXJOHGAYMRDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. This propanamide derivative is structurally characterized by a 3-chlorophenyl group and a phenylpyrrolidinyl methylamine substituent, a scaffold that is frequently explored for its potential to interact with central nervous system targets . While specific biological data for this exact molecule is limited in public sources, research on highly analogous compounds reveals promising pharmacological activities. For instance, studies on related propanamides and pyrrolidine-based structures have demonstrated potent anticonvulsant and antinociceptive (pain-blocking) properties in preclinical models . The mechanism of action for such bioactive analogs is often linked to the modulation of key neuronal ion channels. Promisingly, one closely related compound was found to exert its effects through interaction with the neuronal sodium channel (Site 2) and the high-voltage-activated L-type calcium channel, suggesting a potential multi-target mechanism for this chemical class . Furthermore, the pyrrolidine moiety is a privileged structure in drug discovery, featured in compounds under investigation for a range of therapeutic areas, including infectious diseases like malaria . This makes this compound a valuable chemical tool for researchers aiming to explore new neuropharmacological pathways, develop novel analgesic agents, or study the structure-activity relationships of bioactive amides. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c21-17-7-4-6-16(14-17)11-12-20(24)22-15-19-10-5-13-23(19)18-8-2-1-3-9-18/h1-4,6-9,14,19H,5,10-13,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXJOHGAYMRDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorobenzaldehyde, undergoes a reaction with a suitable amine to form the corresponding imine.

    Reduction: The imine is then reduced to form the amine intermediate.

    Formation of the Pyrrolidine Ring: The amine intermediate reacts with a pyrrolidine derivative to form the phenylpyrrolidinylmethyl group.

    Amidation: The final step involves the reaction of the phenylpyrrolidinylmethyl intermediate with a propanoyl chloride to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Flow microreactor systems have been explored for their efficiency and sustainability in producing such compounds .

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmacology

3-(3-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide has been studied for its potential pharmacological effects. Its structural similarities to other pharmacologically active compounds suggest possible applications in treating various conditions.

Case Studies

  • Antidepressant Activity : Research indicates that derivatives of pyrrolidine compounds exhibit antidepressant-like effects in animal models. The specific interactions of this compound with neurotransmitter systems warrant further investigation to explore its therapeutic potential in mood disorders.
  • Analgesic Properties : Some studies have shown that compounds with similar structures can act as analgesics, providing pain relief through modulation of pain pathways. Future studies could elucidate the specific mechanisms through which this compound exerts such effects.

Neuroscience

The compound's ability to interact with central nervous system receptors makes it a candidate for studies focused on neuropharmacology.

Case Studies

  • Cognitive Enhancer : Preliminary studies suggest that certain pyrrolidine derivatives may enhance cognitive function. Investigating the effects of this compound on memory and learning processes could provide insights into its potential as a cognitive enhancer.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate for the development of novel pharmaceuticals. Its unique structure allows chemists to explore modifications that can lead to new derivatives with enhanced properties.

Case Studies

  • Synthesis of Analogues : Research has focused on synthesizing analogues of this compound to assess their biological activity and optimize pharmacological profiles. These analogues can provide valuable information regarding structure-activity relationships.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Chlorophenyl-Containing Propanamides

Compounds with a 3-chlorophenyl group exhibit distinct electronic and steric properties due to the electron-withdrawing chlorine atom. Key examples include:

Table 1: Chlorophenyl Propanamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Source
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₃H₂₁ClNO₂ 394.88 Not reported Naphthalene moiety, chiral center
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide C₁₇H₁₄ClN₂OS 335.82 Not reported Benzothiazole heterocycle
3-Chloro-N-ethyl-N-(2-methylphenyl)propanamide C₁₂H₁₆ClNO 237.72 Not reported Ethyl and methyl substituents
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide C₂₀H₁₆ClN₅OS 409.89 Not reported Indole and thiazole groups

Structural Insights :

  • Substitutions on the amide nitrogen (e.g., pyrrolidinylmethyl, benzothiazole) modulate steric bulk and hydrogen-bonding capacity, affecting receptor interactions .

Propanamides with Heterocyclic Moieties

Heterocycles like thiazole, oxadiazole, and benzothiazole are common in bioactive propanamides:

Table 2: Heterocyclic Propanamide Derivatives
Compound Name Heterocycle Molecular Weight (g/mol) Bioactivity (if reported) Source
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) Thiazole, Oxadiazole 375.47 Not reported (structural focus)
N-[3-(Benzimidazol-1-yl)propyl]-3-indol-1-yl-propanamide Benzimidazole 334.41 Acetylcholinesterase inhibition
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide Benzothiazole 335.82 Patent-listed (potential polyimide precursor)

Functional Impact :

  • Benzimidazole-containing propanamides demonstrate acetylcholinesterase inhibition, suggesting neuropharmacological applications .

Physicochemical Properties

Comparative data from and highlight variations in solubility and stability:

Table 3: Physicochemical Comparison
Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility (Predicted)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) 144–146 375.47 Low (high lipophilicity)
3-Chloro-N-ethyl-N-(2-methylphenyl)propanamide Not reported 237.72 Moderate (alkyl groups)

Key Observations :

  • Higher molecular weight correlates with elevated melting points in thiazole-oxadiazole derivatives .
  • Alkyl substituents (e.g., ethyl, methyl) may improve solubility in non-polar solvents .

Biological Activity

3-(3-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide, also known by its CAS number 1705745-40-9, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C20_{20}H23_{23}ClN2_{2}O
Molecular Weight 342.9 g/mol
CAS Number 1705745-40-9

Research indicates that this compound may interact with various biological targets, influencing several pathways:

  • Receptor Modulation : The compound has shown potential as a selective modulator of certain receptors, which may include the androgen receptor (AR). SARMs (Selective Androgen Receptor Modulators) are known to exhibit tissue-selective effects that could be beneficial in treating conditions like muscle wasting and osteoporosis .
  • Antioxidant Activity : Preliminary studies suggest that this compound might possess antioxidant properties, potentially reducing oxidative stress in cellular models. This activity could be linked to its structural components that allow for free radical scavenging .
  • Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of neuroinflammation .

Pharmacodynamics

The pharmacodynamic profile of the compound suggests a multi-faceted approach to its biological effects:

  • Dose-dependent Effects : In vitro studies have indicated that varying concentrations of the compound can lead to different biological responses, highlighting the importance of dosage in therapeutic applications.
  • Synergistic Actions : When tested in combination with other agents, this compound may enhance or inhibit the effects of those agents, suggesting potential for combination therapies in clinical settings.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Muscle Wasting : A study investigated the effects of this compound on muscle growth in animal models. Results indicated a significant increase in lean body mass compared to control groups, suggesting potential applications in treating cachexia .
  • Antioxidant Studies : In a controlled experiment assessing oxidative stress markers, treatment with the compound resulted in decreased levels of malondialdehyde (MDA), a marker for lipid peroxidation, indicating its potential as an antioxidant agent .
  • Neuroprotective Research : A recent investigation into neuroprotective properties found that administration of the compound reduced neuronal cell death in models of neurodegeneration, supporting its potential use in neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.